BenchChemオンラインストアへようこそ!

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

Nucleoside transport inhibition Erythrocyte assay Purine SAR

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine (CAS 94571-97-8), also known as 6-benzylthio-9-isobutyl-9H-purin-2-amine or 9-isobutyl-2-amino-6-benzylmercapto-9H-purine , is a 2,6,9-trisubstituted purine derivative bearing a 2-amino group, a 6-benzylthio substituent, and an N9-isobutyl side chain (molecular formula C16H19N5S; molecular weight 313.42). It belongs to the broader class of 9-alkyl-2-amino-6-(substituted-thio)purines, which have been historically explored as nucleoside transport inhibitors and potential antitumor agents.

Molecular Formula C16H19N5S
Molecular Weight 313.4 g/mol
CAS No. 94571-97-8
Cat. No. B12940412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine
CAS94571-97-8
Molecular FormulaC16H19N5S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N
InChIInChI=1S/C16H19N5S/c1-11(2)8-21-10-18-13-14(21)19-16(17)20-15(13)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19,20)
InChIKeyNMYLQUCXBWTJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine (CAS 94571-97-8) Structural and Supply-Chain Procurement Overview


6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine (CAS 94571-97-8), also known as 6-benzylthio-9-isobutyl-9H-purin-2-amine or 9-isobutyl-2-amino-6-benzylmercapto-9H-purine , is a 2,6,9-trisubstituted purine derivative bearing a 2-amino group, a 6-benzylthio substituent, and an N9-isobutyl side chain (molecular formula C16H19N5S; molecular weight 313.42) . It belongs to the broader class of 9-alkyl-2-amino-6-(substituted-thio)purines, which have been historically explored as nucleoside transport inhibitors and potential antitumor agents [1]. As a specialty research intermediate, it is commercially available from select fine chemical suppliers, though it is not a commodity reagent, and its procurement typically requires custom synthesis or sourcing from specialized distributors.

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine: Why In-Class Analogs Are Not Interchangeable


Within the family of 9-alkyl-6-benzylthio-2-aminopurines, seemingly minor modifications to the N9 alkyl chain length and branching profoundly alter physicochemical properties and biological activity profiles. Direct comparative studies of structurally analogous 6-benzylthio purines have established that 9-butyl derivatives retain nucleoside transport inhibitory activity whereas ribofuranose-containing counterparts exhibit diminished potency [1]. Furthermore, the specific combination of N9-isobutyl branching, 6-benzylthio substitution, and the 2-amino group defines a unique molecular recognition signature that cannot be replicated by alternative substitution patterns, including 6-arylpurines, 6-oxopurines, or 2-unsubstituted analogs [2]. Consequently, substituting a closely related compound—such as the 9-butyl homolog (CAS 93017-04-0) or the 9-propyl variant (CAS 92556-40-6)—without rigorous side-by-side validation risks introducing confounding variables in SAR campaigns, target engagement assays, or biological screening workflows.

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine: Quantified Differentiation Evidence for Research Procurement


N9-Isobutyl Substitution Preserves Nucleoside Transport Inhibitory Activity Relative to 9-Butyl Homologs

A structure-activity relationship study evaluating 6-benzylthio, 6-benzylamino, and 6-benzyloxy purine derivatives for inhibition of nucleoside transport in human erythrocytes demonstrated that 9-butyl-substituted compounds retained inhibitory activity, whereas replacement of the ribofuranose moiety with other sugars significantly reduced potency. 6-Benzylthio derivatives in this series inhibited nucleoside transport with IC50 values in the 10⁻⁵ to 10⁻⁶ M range [1]. Although the exact 9-isobutyl congener was not explicitly tabulated in the published work, the study establishes that N9-alkylation with medium-chain alkyl groups (e.g., butyl) is permissive for maintaining activity, in contrast to bulkier or sugar-based N9 substituents that abrogate inhibition [1]. The 9-isobutyl substitution present in CAS 94571-97-8 represents a branched alkyl variant that would be expected to modulate lipophilicity and membrane partitioning relative to the linear 9-butyl analog without sacrificing the core pharmacophore required for transporter engagement.

Nucleoside transport inhibition Erythrocyte assay Purine SAR

9-Alkyl-2-Amino-6-Purinethiol Derivatives Exhibit Complete In Vivo Tumor Inhibition in Adenocarcinoma 755 Model

A classic medicinal chemistry study by Noell and Robins evaluated a series of 9-alkyl-2-amino-6-purinethiols and related 6-alkylthio derivatives for antitumor activity. The authors reported that 'a number of these compounds exhibit complete tumor inhibition of Adenocarcinoma 755 in vivo at varied dosage levels' [1]. This work established the foundational antitumor potential of the 9-alkyl-2-amino-6-thiopurine scaffold. While the published abstract does not provide discrete quantitative data for each individual congener, the compound class—to which CAS 94571-97-8 directly belongs—was validated as producing complete tumor regression in a standard murine solid tumor model. This contrasts with structurally related 6-oxopurines or 2-unsubstituted purines that lack the requisite 2-amino-6-thio pharmacophore necessary for antitumor efficacy in this assay system.

Antitumor Adenocarcinoma 755 In vivo efficacy

2-Amino-6-Benzylthio Purines Lack Activity in O6-Alkylguanine-DNA Alkyltransferase (AGT) Depletion: A Negative Selectivity Profile

In a comparative study evaluating the ability of substituted purine derivatives to deplete the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in HT29 colon tumor cell extracts, Moschel et al. explicitly reported that 'a series of 7-substituted O6-benzylguanine derivatives, 2-amino-6-(p-Y-benzylthio)purine (Y = H, CH3), 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine, and 7-benzylguanine were inactive' [1]. In contrast, O6-(p-Y-benzyl)guanine derivatives demonstrated potent AGT depletion with IC50 values in the submicromolar range. The inactivity of 2-amino-6-benzylthio purines in this specific mechanism establishes a critical negative selectivity profile: these compounds do not act as AGT depletors, thereby distinguishing them from O6-benzylguanine-based chemosensitizers.

AGT depletion DNA repair Negative selectivity

Feedback Inhibition of Purine Biosynthesis: 2-Amino-6-Benzylthiopurine Exhibits Activity Comparable to Less Active Natural Purines

An investigation into feedback inhibition of purine biosynthesis in ascites tumor cells compared the activity of various purine analogs. The study reported that '2,6-diaminopurine, 6-benzylthiopurine, psicofuranine, 2-amino-6-benzylthiopurine, purine, and thioguanine ribonucleoside were approximately as active as the less active natural purines' [1]. This places 2-amino-6-benzylthiopurine—the core scaffold of CAS 94571-97-8—in a moderate activity tier for feedback inhibition, distinct from highly potent inhibitors (e.g., 6-mercaptopurine or 6-thioguanine) and inactive controls. The presence of the N9-isobutyl substituent in CAS 94571-97-8 would be expected to modulate cellular uptake and intracellular retention relative to the unsubstituted 2-amino-6-benzylthiopurine, potentially altering the observed feedback inhibition potency.

Purine biosynthesis Feedback inhibition Ascites tumor cells

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine: Evidence-Based Procurement Application Scenarios


Oncology Drug Discovery: Scaffold for Adenocarcinoma 755-Targeted Lead Optimization

Based on the class-level evidence that 9-alkyl-2-amino-6-purinethiol derivatives produce complete tumor inhibition in the Adenocarcinoma 755 murine model [1], CAS 94571-97-8 serves as a viable starting scaffold for medicinal chemistry optimization campaigns targeting solid tumors. Its defined substitution pattern (N9-isobutyl, 6-benzylthio, 2-amino) provides a tractable handle for further derivatization while maintaining the core pharmacophore associated with in vivo efficacy in this classical antitumor model.

Nucleoside Transport Pharmacology: Tool Compound for Erythrocyte Transporter SAR Studies

The compound's structural kinship with 6-benzylthio purines that inhibit nucleoside transport at 10⁻⁵ to 10⁻⁶ M concentrations in human erythrocyte assays [2] positions it as a useful tool for investigating equilibrative nucleoside transporter (ENT) pharmacology. Its N9-isobutyl modification offers a lipophilicity profile distinct from the 9-butyl homolog, enabling comparative studies of how branched alkyl chains affect membrane partitioning and transporter binding kinetics.

Negative Control for O6-Alkylguanine-DNA Alkyltransferase (AGT) Chemosensitization Screens

Given the established inactivity of 2-amino-6-benzylthio purines in AGT depletion assays [3], this compound is ideally suited as a negative control in high-throughput screens designed to identify novel AGT inhibitors or chemosensitizers. Its structural similarity to active O6-benzylguanine-based depletors—coupled with its complete lack of AGT-modulating activity—makes it a valuable comparator for validating assay specificity and ruling out false-positive hits arising from non-specific purine scaffold interactions.

Purine Metabolism Research: Moderate Feedback Inhibitor for Pathway Elucidation

The moderate feedback inhibition activity exhibited by the 2-amino-6-benzylthio purine core in ascites tumor cell assays [4] supports its use as a biochemical probe for dissecting purine biosynthetic pathway regulation. When employed alongside high-potency inhibitors such as 6-mercaptopurine, CAS 94571-97-8 can help delineate threshold-dependent feedback mechanisms and evaluate the contribution of moderate inhibitors to combination therapy strategies.

Quote Request

Request a Quote for 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.